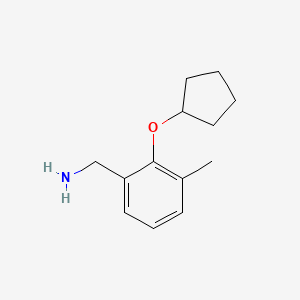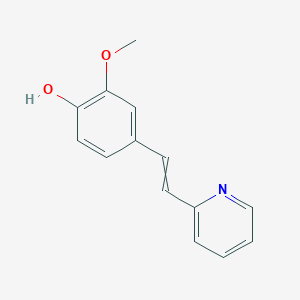
2-Methoxy-4-(2-pyridin-2-ylethenyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4-(2-(pyridin-2-yl)vinyl)phenol is an organic compound with the molecular formula C14H13NO2. This compound is characterized by the presence of a methoxy group, a phenol group, and a vinyl group attached to a pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(2-(pyridin-2-yl)vinyl)phenol can be achieved through several methods. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of efficient purification techniques, would likely be applied.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-4-(2-(pyridin-2-yl)vinyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Ethyl derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methoxy-4-(2-(pyridin-2-yl)vinyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, although specific applications are still under research.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mécanisme D'action
The mechanism of action of 2-Methoxy-4-(2-(pyridin-2-yl)vinyl)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and electron donation, while the vinyl and pyridine groups can engage in π-π interactions and coordination with metal ions. These interactions can influence biological pathways and chemical reactions, making the compound versatile in different applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-4-vinylphenol: Similar structure but lacks the pyridine ring.
4-(2-(Pyridin-4-yl)vinyl)phenol: Similar structure but with the pyridine ring in a different position.
Uniqueness
2-Methoxy-4-(2-(pyridin-2-yl)vinyl)phenol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the methoxy and pyridine groups allows for diverse interactions and applications in various fields .
Propriétés
IUPAC Name |
2-methoxy-4-(2-pyridin-2-ylethenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-17-14-10-11(6-8-13(14)16)5-7-12-4-2-3-9-15-12/h2-10,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPLMIHYEJEBJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC2=CC=CC=N2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(10S,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14780431.png)
![tert-butyl N-[4-[(2-amino-3-methylbutanoyl)-cyclopropylamino]cyclohexyl]carbamate](/img/structure/B14780435.png)
![[2-Bromo-4-fluoro-6-(trifluoromethyl)-phenyl]-benzyl ether](/img/structure/B14780450.png)
![2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclopropane-1-carboxamide](/img/structure/B14780453.png)
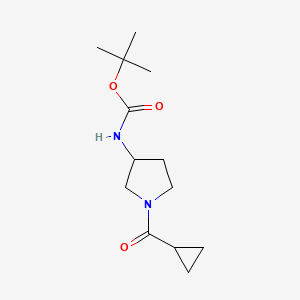
![Naphthalen-1,4-imine-9-carboxylic acid, 6-[[4-chloro-5-(trifluoromethyl)-2-pyrimidinyl]amino]-1,2,3,4-tetrahydro-, 1,1-dimethylethyl ester](/img/structure/B14780466.png)
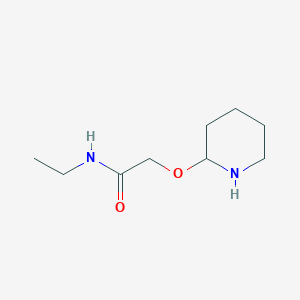
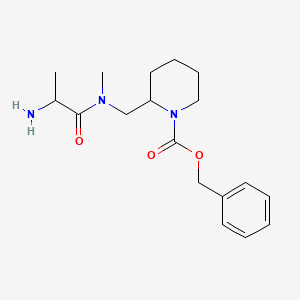
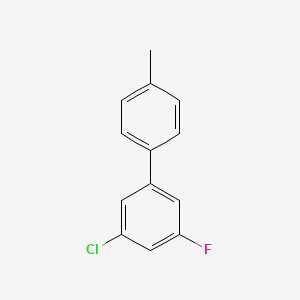



![3-Acridinecarboxamide, 9-chloro-N-[3-[ethyl(phenylmethyl)amino]propyl]-5,6,7,8-tetrahydro-](/img/structure/B14780515.png)
